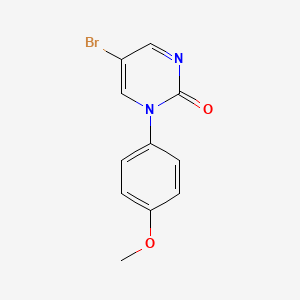

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one" is a brominated pyrimidine derivative with a methoxyphenyl group. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and a methoxyphenyl group on the pyrimidine ring can influence the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, bromination of dihydro- and tetrahydropyrimidinones can yield brominated pyrimidinones under specific conditions, as described in the synthesis of 1-benzyl-5-bromo-6-hydroxy-4-methyltetrahydro-2(1H)-pyrimidinone . Similarly, the synthesis of 5-substituted pyrimidine derivatives can involve C5-alkylation or cyclization, followed by alkylation with phosphorus-containing reagents and subsequent deprotection to yield brominated compounds . These methods highlight the versatility in synthesizing brominated pyrimidine derivatives, which can be tailored to produce specific compounds like "5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one."

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) and spectroscopic methods, including FT-IR, FT-RAMAN, NMR, and UV-Vis . These techniques can provide detailed information about the molecular geometry, vibrational wavenumbers, electronic properties, and chemical shifts, which are crucial for understanding the behavior of "5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one."

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the bromination-dehydrobromination of dihydropyrimidinones can lead to the formation of different products depending on the reaction conditions . Additionally, the transformation reactions of related compounds, such as the conversion of isothiuronium bromide to thiazolidinone, involve general base, acid, and hydroxide-ion catalyses . These reactions demonstrate the potential chemical transformations that "5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra . The thermodynamic properties at different temperatures and the non-linear optical properties can also be calculated, providing insight into the stability and reactivity of the compound . Furthermore, the antibacterial activities of brominated phenol derivatives suggest potential biological applications for brominated pyrimidines .

Applications De Recherche Scientifique

Antiviral Activity

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one derivatives have been investigated for their antiviral activities. In one study, certain derivatives showed marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Synthesis and Structural Analysis

This compound has also been used in the synthesis of various pyrimidine derivatives. For example, a study demonstrated microwave-assisted synthesis of novel dihydropyrimidinones, highlighting the versatility of this compound in creating complex molecular structures (Maru, 2016).

Antimicrobial Properties

Additionally, derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. These compounds showed potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Novel Derivative Synthesis

Research has also focused on the selective synthesis of novel 5-Bromopyrimidine derivatives, exploring different synthetic routes and characterizing the resulting compounds (Wusong, 2011).

Immunomodulatory Applications

This compound has been used in the development of 5-aryl analogues of bropirimine, a pyrimidine with anticancer and interferon-inducing properties. The study examined the molecular recognition properties of these analogues (Hannah et al., 2000).

Corrosion Inhibition

A newly synthesized pyrimidine-based compound was evaluated as an inhibitor for CO2 corrosion of steel in aggressive environments. This showcases the compound's potential in industrial applications (Onyeachu et al., 2019).

Propriétés

IUPAC Name |

5-bromo-1-(4-methoxyphenyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-4-2-9(3-5-10)14-7-8(12)6-13-11(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUBMOCAABYJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)

![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)

![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)